Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)-
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Overview
Description
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that features a benzenemethanol core with a piperazine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves the reductive amination of intermediate compounds. One common method involves the reaction of 4-(3-chloropropoxy)benzaldehyde with 1-phenylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzylic alcohol group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields reduced forms of the piperazine ring.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with various molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may also inhibit certain enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides
Uniqueness
Benzenemethanol, 4-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzenemethanol core with a piperazine ring and phenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
119321-63-0 |
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Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]methanol |
InChI |
InChI=1S/C20H26N2O2/c23-17-18-7-9-20(10-8-18)24-16-4-11-21-12-14-22(15-13-21)19-5-2-1-3-6-19/h1-3,5-10,23H,4,11-17H2 |
InChI Key |
XYPDKRUNMUDVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=C(C=C2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
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